3,4-Dichlorophenyl-2-lactic acid
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Overview
Description
3,4-Dichlorophenyl-2-lactic acid is an organic compound with the chemical formula C9H8Cl2O3. It is a white crystalline solid, sometimes appearing as a pale yellow substance . This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyl-2-lactic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl-2-lactic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4-Dichlorophenyl-2-lactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl-2-lactic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar in structure but lacks the lactic acid moiety.
2,4-Dichlorophenylacetic acid: Differing in the position of chlorine atoms.
3,4-Dichlorophenylboronic acid: Contains a boronic acid group instead of a lactic acid group
Uniqueness
3,4-Dichlorophenyl-2-lactic acid is unique due to its specific combination of dichlorophenyl and lactic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
75122-96-2 |
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Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,14H,1H3,(H,12,13) |
InChI Key |
SITLKJHBGQMYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)O |
Origin of Product |
United States |
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